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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the

structural nuances of two 3-Amino-2-cyclohexen-1-one derivatives, supported by

experimental data.

This guide provides a comparative overview of the X-ray crystallographic data for two

derivatives of 3-Amino-2-cyclohexen-1-one: 3-amino-5,5-dimethyl-2-[(E)-2-

nitroethenyl]cyclohex-2-en-1-one and 3-Anilino-5,5-dimethylcyclohex-2-enone. The structural

information presented is crucial for understanding the conformational properties and potential

intermolecular interactions of this class of compounds, which has shown promise in the

development of novel therapeutics, including CXCR2 antagonists.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives,

allowing for a direct comparison of their solid-state structures.
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Parameter

3-amino-5,5-dimethyl-2-
[(E)-2-
nitroethenyl]cyclohex-2-
en-1-one[1][2]

3-Anilino-5,5-
dimethylcyclohex-2-
enone[3]

Formula C₁₀H₁₄N₂O₃ C₁₄H₁₇NO

Molecular Weight 210.23 g/mol 215.29 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 11.192(2) 10.1766(19)

b (Å) 12.049(2) 13.159(2)

c (Å) 16.143(3) 9.2877(17)

α (°) 90 90

β (°) 108.08(3) 104.062(7)

γ (°) 90 90

Volume (Å³) 2069.1(7) 1206.5(4)

Z 8 4

Temperature (K) 293(2) 150

Experimental Protocols
The methodologies employed in the X-ray crystallographic analysis of these compounds are

detailed below, providing a reproducible framework for further studies.

Synthesis and Crystallization
3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-

dimethylcyclohex-2-enone (1 mmol) and the potassium salt of alpha-nitro acetaldehyde (1.5

mmol) was stirred in a solution of methanol (2 mL) and acetic acid (2 mL) for five days at room

temperature.[1] The solvents were subsequently removed under reduced pressure. The

resulting residue was purified using flash chromatography on silica gel with a mobile phase of
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chloroform, hexane, acetone, and methanol (9:7:1:1). Bright-yellow crystals suitable for X-ray

diffraction were obtained by crystallization from methanol.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone: This compound was synthesized by reacting aniline

and 5,5-dimethyl-1,3-cyclohexanedione.[3] In a typical procedure, 1 mmol of each reactant was

dissolved in ethanol and refluxed for 24 hours in a round-bottomed flask equipped with a

condenser and magnetic stirrer.[3]

X-ray Data Collection and Structure Refinement
For 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, X-ray diffraction data were

collected on an Oxford Diffraction Xcalibur Eos CCD diffractometer using Mo Kα radiation (λ =

0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-

squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were

placed in calculated positions and refined using a riding model.

For 3-Anilino-5,5-dimethylcyclohex-2-enone, data collection was performed on a Bruker APEXII

diffractometer with Mo Kα radiation.[3] The structure was also solved by direct methods and

refined on F².

Molecular and Crystal Structure Insights
In the crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the

asymmetric unit contains two independent molecules with similar conformations.[1][2] The

cyclohexene rings in both molecules adopt an envelope conformation.[1] The crystal packing is

stabilized by N—H···O hydrogen bonds, forming supramolecular layers.[1]

Similarly, the hexaneone ring of 3-Anilino-5,5-dimethylcyclohex-2-enone adopts a half-chair

conformation.[3] The crystal packing is characterized by alternating layers that are consolidated

by N—H⋯O hydrogen bonds and C—H⋯π interactions.[3]

Signaling Pathway
Certain 3-Amino-2-cyclohexen-1-one derivatives have been identified as antagonists of the

CXCR2 receptor, a G-protein-coupled receptor involved in inflammatory responses. The

diagram below illustrates the general experimental workflow for X-ray crystallography.
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Experimental Workflow for X-ray Crystallography
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Caption: A flowchart illustrating the key stages of X-ray crystallography.
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The CXCR2 signaling cascade is a critical pathway in inflammation and a target for these

derivatives.

CXCR2 Signaling Pathway

Cell Membrane

Intracellular Signaling

Chemokine (e.g., IL-8)

CXCR2 Receptor

Binds

G-protein (Gαi, Gβγ)

Activates

PLC

Gβγ activates

PI3K

Gβγ activates

IP3 & DAG

Generates

Akt

Activates

Calcium Release

IP3 -> Ca²⁺ release

PKC Activation

DAG -> PKC activation

Cellular Responses
(Chemotaxis, Degranulation)

Leads to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The CXCR2 receptor signaling cascade upon ligand binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1266254?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266254?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4257328/
https://pubmed.ncbi.nlm.nih.gov/25484751/
https://pubmed.ncbi.nlm.nih.gov/25484751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3998468/
https://www.benchchem.com/product/b1266254#x-ray-crystallography-of-3-amino-2-cyclohexen-1-one-derivatives
https://www.benchchem.com/product/b1266254#x-ray-crystallography-of-3-amino-2-cyclohexen-1-one-derivatives
https://www.benchchem.com/product/b1266254#x-ray-crystallography-of-3-amino-2-cyclohexen-1-one-derivatives
https://www.benchchem.com/product/b1266254#x-ray-crystallography-of-3-amino-2-cyclohexen-1-one-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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